![molecular formula C21H14F2N2O5S B2723194 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 1448124-38-6](/img/structure/B2723194.png)
2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C21H14F2N2O5S and its molecular weight is 444.41. The purity is usually 95%.
BenchChem offers high-quality 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational Calculations and Molecular Docking Study for Antimalarial Activity
A theoretical investigation on sulfonamide derivatives, including structures related to 2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, highlights their potential as COVID-19 drugs through computational calculations and molecular docking studies. These compounds demonstrated significant antimalarial activity, with certain derivatives exhibiting superior efficacy due to specific molecular moieties. Molecular docking against SARS-CoV-2 main protease and spike glycoprotein suggests potential antiviral activity as well (Fahim & Ismael, 2021).
Synthesis and Pharmacological Screening of Bioactive Molecules
Research into fluoro-substituted benzothiazoles incorporating sulphonamido quinazolinyl imidazole has yielded molecules with promising antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis process, which utilizes ethyl chloroformate and K2CO3, leads to compounds characterized by various spectral analyses. This suggests the potential for developing novel therapeutic agents from sulfonamide-based structures (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Development of Aromatic Polyamide-Hydrazides
Novel wholly para-oriented aromatic polyamide-hydrazides featuring sulfone-ether linkages have been developed for potential applications in high-performance materials. These polymers exhibit good solubility, thermal stability, and mechanical strength, making them suitable for advanced engineering applications. Their unique structure may also offer insights into new drug development pathways (Mohamed & Fahmy, 2009).
Electroluminescent Device Application
Diphenylsulfone derivatives, related to the chemical structure , have been studied for their application in electroluminescent devices. The research focuses on the effect of donor substituents on the properties of these compounds, demonstrating their potential in creating efficient electroluminescent materials for use in electronic displays and lighting technologies (Bezvikonnyi et al., 2020).
Binding Studies with Bovine Serum Albumin
Studies have explored the binding affinity of sulfonylureas and phenothiazines to bovine serum albumin, utilizing spectrophotometric methods. This research could have implications for understanding drug-protein interactions, potentially influencing the design of new therapeutic agents with improved efficacy and safety profiles (Zia & Price, 1975).
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O5S/c22-21(23)31(28,29)18-8-4-1-5-13(18)19(26)24-12-9-10-16-14(11-12)20(27)25-15-6-2-3-7-17(15)30-16/h1-11,21H,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIACVQIYGGGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.